molecular formula C9H7N3O B7963339 2-(Pyridin-3-yl)-1H-imidazole-5-carbaldehyde CAS No. 279251-09-1

2-(Pyridin-3-yl)-1H-imidazole-5-carbaldehyde

Cat. No.: B7963339
CAS No.: 279251-09-1
M. Wt: 173.17 g/mol
InChI Key: FDJLINNUQPJPPX-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound that features both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-1H-imidazole-5-carbaldehyde typically involves the formation of the imidazole ring followed by the introduction of the pyridine moiety. One common method involves the condensation of 3-pyridinecarboxaldehyde with an appropriate imidazole precursor under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the temperature is maintained at reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a catalyst like pyridine.

Major Products Formed

    Oxidation: 2-(3-Pyridinyl)-1H-imidazole-4-carboxylic acid.

    Reduction: 2-(3-Pyridinyl)-1H-imidazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Pyridin-3-yl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-1H-imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Pyridinyl)-1H-imidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-(3-Pyridinyl)-1H-imidazole-4-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    2-(3-Pyridinyl)-1H-imidazole-4-nitrile: Similar structure but with a nitrile group instead of an aldehyde.

Uniqueness

2-(Pyridin-3-yl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both the pyridine and imidazole rings, which confer distinct chemical properties and reactivity. The aldehyde group also provides a versatile functional group for further chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-pyridin-3-yl-1H-imidazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-6-8-5-11-9(12-8)7-2-1-3-10-4-7/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJLINNUQPJPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442676
Record name AGN-PC-0N7UUZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279251-09-1
Record name 2-(3-Pyridinyl)-1H-imidazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=279251-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AGN-PC-0N7UUZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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